molecular formula C22H26O8 B15127181 Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)-

Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)-

Cat. No.: B15127181
M. Wt: 418.4 g/mol
InChI Key: HNOIIHCYJKCZRK-UHFFFAOYSA-N
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Description

This compound is a stereochemically complex lignan derivative featuring a fused naphtho[2,3-d]-1,3-dioxole core. Its structure includes a tetrahydrofuran ring system (5,6,7,8-tetrahydro), a 3,4,5-trimethoxyphenyl substituent at position 8, and hydroxyl and dimethanol groups at positions 5 and 6/7, respectively. The absolute stereochemistry is defined as (5R,6R,7R,8R), which is critical for its biological interactions . The compound shares structural homology with podophyllotoxin derivatives, a class of natural products known for antitumor and antiviral activities .

Properties

IUPAC Name

6,7-bis(hydroxymethyl)-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-26-18-4-11(5-19(27-2)22(18)28-3)20-12-6-16-17(30-10-29-16)7-13(12)21(25)15(9-24)14(20)8-23/h4-7,14-15,20-21,23-25H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOIIHCYJKCZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the naphtho[2,3-d]-1,3-dioxole core. Subsequent functionalization steps introduce the hydroxyl and methoxy groups. Reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)- has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Substituents Stereochemistry Biological Relevance
Target Compound Naphtho[2,3-d]-1,3-dioxole 5-hydroxy, 6,7-dimethanol, 8-(3,4,5-trimethoxyphenyl) 5R,6R,7R,8R Under investigation
Podophyllotoxin (C22H22O8) Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole 9-hydroxy, 5-(3,4,5-trimethoxyphenyl), lactone ring 5R,5aR,8aR,9R Antitumor (microtubule inhibition)
β-Apopicropodophyllin (CAS 19186-35-7) Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole 5-(3,4,5-trimethoxyphenyl), ketone at position 6 5R,5aβ,8aα Cytotoxic activity
Picropodophyllotoxin (PPP) Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole 9-hydroxy, 5-(3,4,5-trimethoxyphenyl), altered lactone configuration 5R,5aS,8aR,9R IGF-1R inhibitor (anticancer)

Key Observations :

  • The target compound lacks the lactone ring present in podophyllotoxin and β-apopicropodophyllin, replacing it with a dimethanol group, which may reduce cytotoxicity while retaining stereoelectronic properties for target binding .
  • The 3,4,5-trimethoxyphenyl group is conserved across all analogues, suggesting a shared mechanism involving aromatic stacking or receptor interactions .

Table 2: Reported Bioactivities of Analogues

Compound Activity Mechanism (if known) Reference
Target Compound Not explicitly reported; predicted to interact with tubulin or kinases Structural similarity to microtubule inhibitors
Podophyllotoxin Antimitotic, antiviral Binds β-tubulin, inhibits polymerization
Picropodophyllotoxin Anticancer (pancreatic, melanoma) IGF-1R inhibition, apoptosis induction
Naphtho[2,3-d]thiazoles Antimicrobial (Staphylococcus strains) Disruption of membrane integrity

Notes:

  • Antifungal naphthoquinones () suggest that the naphtho-dioxole scaffold itself has inherent bioactivity, independent of specific substituents.

Physicochemical Properties

Table 3: Physical Properties Comparison

Property Target Compound Podophyllotoxin β-Apopicropodophyllin
Molecular Formula C22H24O9 (inferred) C22H22O8 C22H22O7
Molecular Weight ~432.4 g/mol 414.41 g/mol 398.40 g/mol
Boiling Point Not reported Decomposes at >250°C Not reported
LogP (Predicted) 2.1–2.5 1.8 2.3
Solubility Moderate in polar solvents Low aqueous solubility Low aqueous solubility

Sources :

Q & A

Q. How can virtual screening prioritize analogs for anti-mitotic activity based on structural motifs?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) into β-tubulin’s colchicine-binding site identifies key interactions (e.g., hydrogen bonds with Thr179, hydrophobic contacts with Leu248). Pharmacophore models emphasize the trimethoxyphenyl group’s role in microtubule destabilization .

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